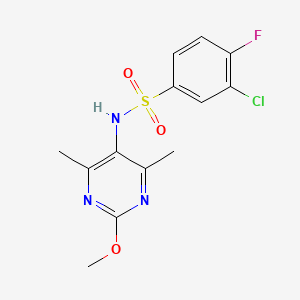

3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide

説明

特性

IUPAC Name |

3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3O3S/c1-7-12(8(2)17-13(16-7)21-3)18-22(19,20)9-4-5-11(15)10(14)6-9/h4-6,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWJRKUGPSLRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzene derivative and introduce the chloro and fluoro substituents through electrophilic aromatic substitution reactions. The sulfonamide group can be introduced via sulfonation followed by amination. The pyrimidine ring is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

化学反応の分析

Types of Reactions

3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the positions of the chloro and fluoro substituents.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in the oxidation state of the sulfur atom in the sulfonamide group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents (e.g., N-chlorosuccinimide) and nucleophiles (e.g., amines).

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.

科学的研究の応用

3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

Biological Research: The compound can serve as a probe or inhibitor in studies of biological pathways and processes.

Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

作用機序

The mechanism of action of 3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related sulfonamides reveals key differences in substituents and biological activity:

Key Structural and Functional Differences

Compound 1c features an ethenylquinazolinone group, which contributes to COX-2 inhibition through hydrophobic interactions in the enzyme’s active site . Compound 10 incorporates a thiadiazole ring, which may improve aqueous solubility but reduce membrane permeability compared to pyrimidine-based analogs .

Halogenation Patterns :

- The 3-Cl and 4-F substituents on the benzene ring in the target compound and its Brd4-binding analog are critical for halogen bonding with protein targets. In contrast, COX-2 inhibitors like 1c prioritize para-substituted electron-donating groups (e.g., OCH₃) for optimal activity .

Biological Targets :

生物活性

3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles and analyzes diverse research findings related to its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. Its chemical structure can be represented as follows:

- Molecular Formula : C13H14ClF N3O2S

- Molecular Weight : 305.78 g/mol

Biological Activity Overview

The biological activity of 3-chloro-4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide has been explored in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that it has an IC50 value in the micromolar range against human breast adenocarcinoma cell lines such as MCF-7 and MDA-MB-231. The mechanism appears to involve apoptosis induction, as evidenced by flow cytometry assays that showed increased apoptotic cell populations upon treatment with the compound.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| MDA-MB-231 | 2.41 | Apoptosis induction |

| U-937 | 1.50 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity. Preliminary findings suggest it possesses moderate antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 | Bactericidal |

| Enterococcus faecalis | 62.5 | Bactericidal |

The proposed mechanisms of action for the biological effects of this compound include:

- Inhibition of Protein Synthesis : The sulfonamide group may interfere with bacterial folate synthesis, leading to growth inhibition.

- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways, promoting cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies using xenograft models have shown reduced tumor growth when treated with the compound compared to controls.

- Bacterial Infection Model : Animal models infected with Staphylococcus aureus showed significant survival benefits when treated with the compound.

Q & A

Q. What are the recommended methods for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100–296 K) reduces thermal motion artifacts. Refinement using SHELXL (part of the SHELX suite) is ideal for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and hydrogen-bonding networks. Key metrics include R factors (aim for <0.05) and data-to-parameter ratios (>10:1). For example, related sulfonamide-pyrimidine structures achieved R = 0.033–0.050 using SHELXL .

Q. How can synthetic routes for this compound be optimized?

Synthesis typically involves coupling a sulfonyl chloride intermediate with a substituted pyrimidine amine. For analogs, nucleophilic substitution at the pyrimidine’s 5-position is critical. Use anhydrous conditions (e.g., DMF as solvent) and catalysts like DMAP to enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields. Structural analogs in and achieved >90% purity using similar protocols .

Q. What spectroscopic techniques validate its structural integrity?

- NMR : and NMR confirm substitution patterns (e.g., methoxy and methyl groups on pyrimidine).

- HRMS : High-resolution mass spectrometry verifies molecular formula (e.g., [M+H] peak).

- FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm .

Advanced Research Questions

Q. How can computational modeling predict its reactivity in nucleophilic aromatic substitution (NAS)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. The electron-withdrawing sulfonamide and fluorine groups activate the benzene ring for NAS. Compare HOMO/LUMO energies of the compound and nucleophiles (e.g., amines) to predict regioselectivity. Software like Gaussian or ORCA is recommended .

Q. What experimental strategies resolve contradictions in biological activity data?

- Orthogonal Assays : Use both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation IC) to confirm target engagement.

- SAR Studies : Modify substituents (e.g., methoxy → ethoxy on pyrimidine) and correlate changes with activity. For example, fluorinated analogs in showed enhanced selectivity due to fluorine’s electronegativity .

- Crystallographic Analysis : Resolve binding modes using protein-ligand co-crystallography to identify key interactions (e.g., hydrogen bonds with sulfonamide groups) .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetics?

- LogP Calculations : Predict membrane permeability (e.g., using Molinspiration). The trifluoromethyl group in analogs () increases lipophilicity.

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Pyrimidine’s methoxy group may reduce oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。